Benzene, 2-(2,4-dinitrophenoxy)-1,3,5-trinitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 2-(2,4-dinitrophenoxy)-1,3,5-trinitro-: is a complex organic compound characterized by the presence of multiple nitro groups attached to a benzene ring. This compound is known for its high reactivity and is often used in various chemical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 2-(2,4-dinitrophenoxy)-1,3,5-trinitro- typically involves the reaction of 2,4-dinitrochlorobenzene with an alkali metal alcoholate in a non-polar, inert solvent at temperatures ranging from -25°C to 50°C . This reaction results in the formation of the desired compound with high yield and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography, is also common to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the nitro groups into amino groups, significantly altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where one or more nitro groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: Various nucleophiles can be used under different conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions typically yield amino derivatives, while substitution reactions can produce a wide range of substituted benzene derivatives.
Scientific Research Applications
Chemistry: In chemistry, Benzene, 2-(2,4-dinitrophenoxy)-1,3,5-trinitro- is used as a precursor for synthesizing other complex molecules. Its high reactivity makes it a valuable intermediate in organic synthesis .
Biology and Medicine: The compound has been studied for its potential use in developing new pharmaceuticals and as a probe in biochemical assays. Its unique structure allows it to interact with various biological molecules, making it useful in drug discovery and development .
Industry: In the industrial sector, this compound is used in the production of dyes, explosives, and other specialty chemicals. Its ability to undergo various chemical reactions makes it a versatile component in manufacturing processes .
Mechanism of Action
The mechanism by which Benzene, 2-(2,4-dinitrophenoxy)-1,3,5-trinitro- exerts its effects involves the interaction of its nitro groups with other molecules. These interactions can lead to the formation of reactive intermediates, which can then participate in further chemical reactions. The molecular targets and pathways involved depend on the specific application and conditions under which the compound is used .
Comparison with Similar Compounds
2,4-Dinitrophenyl ethers: These compounds share similar structural features and reactivity patterns.
2,4-Dinitrochlorobenzene: Another compound with multiple nitro groups, often used in similar applications.
Uniqueness: What sets Benzene, 2-(2,4-dinitrophenoxy)-1,3,5-trinitro- apart is its specific arrangement of nitro groups and the presence of the phenoxy group. This unique structure imparts distinct chemical properties, making it particularly useful in specialized applications where other similar compounds may not be as effective .
Properties
CAS No. |
5950-87-8 |
---|---|
Molecular Formula |
C12H5N5O11 |
Molecular Weight |
395.19 g/mol |
IUPAC Name |
2-(2,4-dinitrophenoxy)-1,3,5-trinitrobenzene |
InChI |
InChI=1S/C12H5N5O11/c18-13(19)6-1-2-11(8(3-6)15(22)23)28-12-9(16(24)25)4-7(14(20)21)5-10(12)17(26)27/h1-5H |
InChI Key |
UCAHGXFXBRSTPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.